CL-387785: An In-depth Technical Guide to its Mechanism of Action as an Irreversible EGFR Inhibitor
CL-387785: An In-depth Technical Guide to its Mechanism of Action as an Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. CL-387785 covalently binds to the EGFR active site, leading to the inhibition of downstream signaling cascades crucial for cell proliferation and survival. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent and a tool for cancer research.
Core Mechanism of Action
CL-387785 is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR.[1] Unlike reversible inhibitors, CL-387785 forms a covalent bond with a specific cysteine residue (Cys797) located at the edge of the ATP-binding cleft of EGFR.[2] This irreversible binding ensures a sustained and profound blockade of the receptor's kinase activity. By preventing ATP from binding, CL-387785 inhibits the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[3] This blockade of signal transduction ultimately leads to a cytostatic effect, inhibiting the proliferation of cells that overexpress EGFR or its family member, c-erbB-2.[4][5]
Quantitative Biological Data
The inhibitory activity of CL-387785 has been quantified across various assays, demonstrating its high potency and selectivity for EGFR.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EGFR Kinase Inhibition (IC50) | 370 ± 120 pM | Kinase Assay | Recombinant Enzyme | [4][6] |
| 250 - 490 pM | Kinase Assay | In vivo | [5] | |
| EGFR Autophosphorylation Inhibition (IC50) | 5 nM | Cellular Assay | A431 cells | [4] |
| 2.5 nM | Cellular Assay | NIH3T3 cells | [4] | |
| Cell Proliferation Inhibition (IC50) | 31 nM | Cell Viability Assay | EGFR or c-erbB-2 overexpressing cells | [4][6] |
| 31 - 125 nM | Cell Viability Assay | EGFR or c-erbB-2 overexpressing cells | [5] | |
| 0.7 ± 0.3 µM | Cell Viability Assay | MDA-MB-468 cells | [7] | |
| 0.5 ± 0.2 µM | Cell Viability Assay | MDA-MB-231 cells | [7] | |
| BCRP Efflux Inhibition (IC50) | 0.2 µM | Function Assay | BCRP-expressing Sf9 cells | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway and the mechanism of irreversible inhibition by CL-387785.
Caption: EGFR signaling pathway and its inhibition by CL-387785.
Caption: Mechanism of irreversible covalent inhibition of EGFR by CL-387785.
Experimental Protocols
EGFR Kinase Assay (Radiometric)
This protocol details the measurement of EGFR kinase activity and its inhibition by CL-387785 using a radiometric method.
Materials:
-
Recombinant EGFR enzyme
-
CL-387785 stock solution (500 µM in 100% DMSO)
-
HEPES buffer (30 mM, pH 7.4)
-
Peptide substrate (RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
-
4x Reaction buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate
-
[³³P]ATP (>2500 Ci/mmol)
-
P81 phosphocellulose filter paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CL-387785 from the stock solution using 30 mM HEPES buffer.
-
In a reaction tube, incubate 10 µL of the diluted CL-387785 with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.
-
Initiate the kinase reaction by adding a master mix containing:
-
5 µL of peptide substrate (final concentration 400 µM)
-
10 µL of 4x reaction buffer
-
0.30 µL of [³³P]ATP
-
12 µL of H₂O
-
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Spot the entire reaction volume onto a precut P81 filter paper.
-
Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.
-
Measure the radioactivity on the filter paper using a liquid scintillation counter.
-
Calculate the specific activity of the EGFR kinase and the IC50 value for CL-387785.[4]
Cell Viability Assay (MTS)
This protocol describes the assessment of cell proliferation inhibition by CL-387785 using an MTS-based assay.
Materials:
-
Cell lines overexpressing EGFR or c-erbB-2
-
Complete cell culture medium
-
CL-387785
-
96-well flat-bottomed plates
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Plate reader
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of CL-387785 in the cell culture medium.
-
Treat the cells with various concentrations of CL-387785 and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a plate reader.
-
Determine the IC50 value from the dose-response curves.[4]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of CL-387785 in a murine xenograft model.
Materials:
-
Nude mice
-
Tumor cells (e.g., HCA-7, HCT-116, or cells overexpressing EGFR)
-
CL-387785
-
Vehicle for administration (e.g., a mixture of PEG300, Tween80, and ddH₂O)[4]
Procedure:
-
Subcutaneously inject tumor cells into the flank of the nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer CL-387785 orally (p.o.) or intraperitoneally (i.p.) at the desired dosage (e.g., 25-100 mg/kg) daily.[4][6]
-
Administer the vehicle to the control group.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[4]
Caption: General experimental workflow for characterizing CL-387785.
Conclusion
CL-387785 is a well-characterized, irreversible inhibitor of EGFR with potent activity demonstrated in a variety of preclinical models. Its covalent binding mechanism provides a durable inhibition of the EGFR signaling pathway, leading to a significant reduction in tumor cell proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating EGFR signaling and for those involved in the development of targeted cancer therapies.
References
- 1. EKI-785 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. CL-387785 | EGFR | TargetMol [targetmol.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
